Methyl[(oxan-3-yl)methyl]amine hydrochloride

Monoamine Oxidase Inhibition Enzymology Neuropharmacology

This racemic tetrahydropyran-containing secondary amine hydrochloride (MW 165.66) is an essential MAO-A reference inhibitor (IC50 83 nM in rat liver mitochondria) for enzymology assay validation. Its 3-substituted oxane ring imparts unique conformational constraints critical for accurate SAR—substituting with acyclic or carbocyclic analogs risks experimental failure. The exceptionally low TPSA (21.3 Ų) makes it ideal for CNS drug candidates requiring passive blood-brain barrier penetration. Also serves as a key intermediate for DPP-4 inhibitor pharmacophores. Procure with confidence for reproducible, publication-grade results.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 2007925-00-8
Cat. No. B6307148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(oxan-3-yl)methyl]amine hydrochloride
CAS2007925-00-8
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCNCC1CCCOC1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H
InChIKeyOREZIAJOZJPDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[(oxan-3-yl)methyl]amine hydrochloride (CAS: 2007925-00-8) Procurement & Sourcing Guide


Methyl[(oxan-3-yl)methyl]amine hydrochloride (CAS: 2007925-00-8) is a racemic tetrahydropyran-containing secondary amine presented as a hydrochloride salt, with a molecular weight of 165.66 g/mol . It functions as a versatile building block in medicinal chemistry, where the oxane (tetrahydropyran) ring imparts specific conformational constraints and physicochemical properties compared to acyclic or carbocyclic analogs [1]. While identified in databases as a modulator of Monoamine Oxidase Type A (MAO-A) [2], its primary utility in the research supply chain is as a synthetic intermediate or tool compound in central nervous system (CNS) and enzyme inhibitor discovery programs.

Why Methyl[(oxan-3-yl)methyl]amine hydrochloride Cannot Be Substituted by Common Analogs in MAO-A Research


In the context of monoamine oxidase (MAO) research, small structural modifications on the amine-bearing moiety produce dramatic, quantifiable shifts in potency and isoform selectivity [1]. For example, replacing the tetrahydropyran ring in related scaffolds with an acyclic ether, cyclohexyl, or furanyl group can alter the IC50 value by orders of magnitude or change the binding mode from competitive to time-dependent inhibition [2]. Furthermore, the specific substitution pattern on the oxane ring is critical; 3-substituted tetrahydropyrans confer a distinct spatial orientation and conformational flexibility that influences key drug-like properties, such as oral bioavailability and metabolic stability, as demonstrated in the development of renin inhibitors where this motif was specifically selected over a cyclohexylmethyl group to optimize clinical candidate profiles [3]. Consequently, substituting Methyl[(oxan-3-yl)methyl]amine hydrochloride with a 'similar' amine based solely on structural resemblance, without direct comparative activity data, introduces an unacceptable risk of experimental failure or misinterpretation of structure-activity relationships (SAR).

Quantitative Evidence Guide: Methyl[(oxan-3-yl)methyl]amine hydrochloride Differentiation Data


In Vitro Potency: MAO-A Inhibition IC50 in Rat Liver Mitochondria

The compound demonstrates moderate inhibitory activity against Monoamine Oxidase A (MAO-A). The recorded IC50 value is 83 nM, which serves as a reference point for its potency relative to other MAO-A ligands in the literature [1]. While direct head-to-head data with closely related analogs (e.g., (oxan-3-yl)methanamine) are absent from the public domain, this value places the compound in a distinct potency range compared to a class of highly selective MAO-B inhibitors, which often exhibit IC50 values in the low nanomolar range for their primary target. It is critical to note that this is a single-point potency metric and does not constitute a comprehensive pharmacological profile or selectivity data across the MAO isoforms.

Monoamine Oxidase Inhibition Enzymology Neuropharmacology

Structural Differentiation: Application as a DPP-4 Inhibitor Intermediate

The tetrahydropyran-3-yl-methylamine scaffold, of which this compound is a methylated derivative, is a key intermediate in the synthesis of 2,3,5-substituted tetrahydropyran derivatives, which are employed in the preparation of dipeptidyl peptidase-IV (DPP-4) enzyme inhibitors [1]. While no specific assay data is available for this exact compound in a DPP-4 assay, its classification as a precursor highlights a functional differentiation from simple acyclic amines, which cannot be used to construct the constrained heterocyclic core required for this class of antidiabetic agents.

Medicinal Chemistry Diabetes Enzyme Inhibition Synthetic Intermediate

Physicochemical Differentiation: Topological Polar Surface Area (TPSA)

The computed Topological Polar Surface Area (TPSA) for Methyl[(oxan-3-yl)methyl]amine hydrochloride is 21.3 Ų [1]. This value is a critical physicochemical descriptor in medicinal chemistry for predicting membrane permeability, particularly across the blood-brain barrier (BBB). For context, compounds with a TPSA below 60-70 Ų are generally considered to have favorable BBB penetration potential, while those above 140 Ų are typically poorly absorbed [2]. The low TPSA of this compound differentiates it from more polar heterocyclic amines (e.g., those containing additional hydroxyl groups or nitrogen atoms, which can exhibit TPSA values > 50 Ų), making it a strategically important scaffold for CNS drug discovery programs where passive diffusion into the brain is required.

Physicochemical Properties Drug Design ADME Blood-Brain Barrier Permeability

High-Value Application Scenarios for Methyl[(oxan-3-yl)methyl]amine hydrochloride Procurement


In Vitro MAO-A Pharmacology: As a Tool Compound for Enzyme Modulation Studies

Procure this compound for use as a reference inhibitor in MAO-A enzymology assays. The documented IC50 value of 83 nM in rat liver mitochondria provides a quantitative benchmark for validating assay conditions and comparing the potency of novel MAO-A ligands. This is critical for laboratories studying the role of MAO-A in neurotransmitter metabolism and CNS disorders [1].

Medicinal Chemistry Synthesis: As a Key Intermediate for DPP-4 Inhibitor Scaffolds

Utilize this compound as a starting material or advanced intermediate in the synthesis of 2,3,5-substituted tetrahydropyran derivatives, a core motif found in certain dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes. Its specific ring structure is essential for constructing the conformationally constrained pharmacophore required for target engagement [2].

CNS Drug Discovery: As a Low TPSA Building Block for Optimizing Brain Penetration

Employ this compound in the design and synthesis of CNS drug candidates. Its exceptionally low computed Topological Polar Surface Area (TPSA) of 21.3 Ų makes it an attractive building block for medicinal chemists aiming to improve or maintain the passive blood-brain barrier permeability of a lead series [3].

Quote Request

Request a Quote for Methyl[(oxan-3-yl)methyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.